molecular formula C9H16N2O2 B044047 (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate CAS No. 120340-35-4

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate

Cat. No.: B044047
CAS No.: 120340-35-4
M. Wt: 184.24 g/mol
InChI Key: RTIGOAJWDGQRBX-UHFFFAOYSA-N
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Description

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate is a bicyclic organic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{DABCO} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate involves its ability to act as a nucleophile and a base. It can form complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers and participation in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate is unique due to its specific structural features and reactivity profile. It offers a balance of nucleophilicity and basicity, making it versatile in various chemical reactions and applications.

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(12)13-7-9-6-10-2-4-11(9)5-3-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIGOAJWDGQRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632136
Record name (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120340-35-4
Record name (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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